Ferriheme undecapeptide is a complex compound that plays a significant role in biochemical processes, particularly in the context of heme proteins. It consists of a ferric heme group linked to an undecapeptide chain, which is a sequence of eleven amino acids. This compound is essential for understanding various biological functions and mechanisms, including oxygen transport and electron transfer in living organisms.
Ferriheme undecapeptide can be derived from cytochrome c, a well-studied heme protein found in the mitochondria of eukaryotic cells. Cytochrome c is involved in the electron transport chain, which is crucial for cellular respiration. The undecapeptide component is typically synthesized through the enzymatic cleavage of cytochrome c or can be produced synthetically using peptide synthesis techniques.
Ferriheme undecapeptide falls under the classification of metalloproteins due to its incorporation of a metal ion (iron) within its heme structure. It can also be categorized as a porphyrin derivative because of its heme group, which is a type of cyclic tetrapyrrole.
The synthesis of ferriheme undecapeptide can be achieved through various methods:
The choice of synthesis method often depends on the desired purity, yield, and specific structural characteristics required for research applications. For instance, solid-phase peptide synthesis provides high control over peptide sequence and modifications.
Ferriheme undecapeptide has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and iron atoms. The specific arrangement and interactions within this structure are crucial for its function.
Ferriheme undecapeptide participates in several important chemical reactions:
The reactivity of ferriheme undecapeptide is influenced by environmental factors such as pH and temperature, which can alter the oxidation state of the heme iron and affect its binding properties.
Ferriheme undecapeptide functions primarily through its ability to bind oxygen and facilitate electron transfer within biological systems.
Studies have shown that the binding affinity for oxygen varies with changes in pH and ionic strength, impacting its efficiency in biological processes.
Spectroscopic techniques such as ultraviolet-visible spectroscopy are often employed to study the electronic transitions associated with the heme group, providing insights into its chemical behavior.
Ferriheme undecapeptide has several scientific uses:
Ferriheme undecapeptide (microperoxidase-11 or MP11) represents a biologically active proteolytic fragment derived from cytochrome c, consisting of a heme moiety covalently attached to an undecapeptide sequence (Cys-X-X-Cys-His) that preserves the original axial ligation environment [3] [8]. This molecular architecture enables its participation in fundamental iron regulatory processes within biological systems. As a catalytically active heme model, ferriheme undecapeptide serves as a simplified system for studying the intricate redox chemistry governing cellular iron metabolism [8].
The heme degradation pathway mediated by heme oxygenase (HO) enzymes represents a crucial physiological process for maintaining iron homeostasis. Both HO-1 and HO-2 isoforms catalyze the oxidative cleavage of heme to liberate ferrous iron, carbon monoxide (CO), and biliverdin [7]. This reaction establishes an essential metabolic link between heme catabolism and iron recycling, with the liberated iron subsequently being incorporated into the labile iron pool or stored within ferritin. The ferriheme undecapeptide has been instrumental in elucidating mechanistic aspects of these processes due to its structural simplicity compared to full-length hemoproteins [5].
In cellular iron trafficking, macrophages play a central role through the phagocytosis of senescent erythrocytes and subsequent recovery of iron from heme via heme oxygenase (HMOX1). Ferriheme undecapeptide serves as a valuable biochemical tool for investigating these recycling mechanisms. The fragment's redox-active iron center participates in catalytic cycles similar to those observed in intact heme proteins, enabling researchers to dissect the fundamental principles governing systemic iron distribution [9]. Studies using MP11 have demonstrated how ascorbate protects against H₂O₂-induced heme degradation—a process highly relevant to understanding iron conservation mechanisms in biological systems [8].
Table 1: Fundamental Properties of Ferriheme Undecapeptide (Microperoxidase-11)
Property | Characteristics | Biological Significance |
---|---|---|
Structural Origin | Proteolytic cleavage product of cytochrome c | Retains functional heme center without full protein complexity |
Heme Environment | Fe(III)-protoporphyrin IX with axial His ligation | Mimics coordination geometry of native hemoproteins |
Molecular Weight | Approximately 1,900 Da (C₈₄H₁₁₆FeN₂₀O₂₁S₂) [1] | Enables membrane permeability for cellular studies |
UV-Vis Features | Soret band at 399 nm; visible bands at 500-600 nm [5] | Characteristic spectral signature for reaction monitoring |
Catalytic Functions | Peroxidase-like activity; H₂O₂ decomposition | Models heme enzyme mechanisms in iron metabolism |
The structural plasticity of ferriheme undecapeptide enables diverse interaction modes with proteins and small molecules, profoundly influencing its functional versatility. Nuclear magnetic resonance (NMR) studies of nitrophorins (NPs)—hematophagous insect proteins that transport nitric oxide—reveal that ferriheme moieties exhibit dynamic equilibria between two distinct orientations (A and B) within their chiral protein environments [3]. This heme orientational isomerism arises from the asymmetric substitution pattern of protohemin IX and can be quantified more accurately by NMR than X-ray crystallography, providing insights into heme pocket adaptability [3].
The chloroquine-ferriheme complex exemplifies significant structural-functional dynamics relevant to malarial biochemistry. Molecular dynamics simulations combined with extended X-ray absorption fine structure (EXAFS) spectroscopy demonstrate that chloroquine (CQ) binds to μ-oxo dimeric ferriheme through π-stacking interactions and hydrogen bonding networks rather than direct iron coordination [4]. In this configuration, the protonated quinoline ring of CQ establishes electrostatic interactions with propionate groups of ferriheme, while its aliphatic side chain extends toward the dimeric interface of the μ-oxo structure. This binding mode effectively stabilizes the dimeric form and prevents incorporation into hemozoin crystals—a crucial detoxification pathway in Plasmodium parasites [4].
The redox behavior of ferriheme undecapeptide reveals important aspects of functional dynamics. When MP11 reacts with H₂O₂, it forms a putative Compound I-like intermediate (analogous to peroxidase intermediates) that undergoes either productive catalysis or oxidative degradation. Ascorbate protects against this degradation by serving as a one-electron reductant, regenerating the native ferriheme state while producing ascorbate radicals. This redox interplay demonstrates how endogenous antioxidants modulate heme integrity in biological systems [8]. The presence of the undecapeptide chain is crucial for these interactions, as it provides solubilizing groups and orientational constraints absent in free hemin.
Table 2: Spectroscopic Signatures of Ferriheme Undecapeptide Complexes
Complexation State | UV-Visible Features | Circular Dichroism Signatures | Functional Implications |
---|---|---|---|
Ferric State (Resting) | Soret: 399 nm; α/β bands: 500-600 nm [5] | Positive band at 253 nm; negative extremum (320-360 nm) [5] | Baseline catalytic competence |
Imidazole Complex | Soret shift to 407-412 nm | Extrema at 263 nm, 278 nm, 317 nm, 353 nm [5] | Mimics histidine-ligated hemoproteins |
NO Adduct | Soret at 422 nm; α-band at 560 nm | Not reported | Models gas-sensing functions |
μ-Oxo Dimer (with CQ) | Soret at 380-390 nm; broad visible bands | Not applicable | Inhibits crystallization in malarial parasites |
Compound I Intermediate | Soret bleaching at 399 nm; new band at ~420 nm | Not characterized | Peroxidase-like catalytic activity |
The heme regulatory motifs (HRMs) present in ferriheme undecapeptide sequences exhibit remarkable evolutionary conservation across diverse taxa, reflecting their functional importance in iron metabolism and cellular signaling. HRMs characteristically contain the consensus sequence Cys-Pro, which facilitates thiol-disulfide redox switches that modulate heme binding affinity in response to cellular oxidation states [7]. This redox-sensitive regulation mechanism represents an ancient molecular adaptation for maintaining heme homeostasis under fluctuating oxygen tensions—a critical evolutionary development as organisms transitioned from aquatic to terrestrial environments with higher O₂ concentrations [7].
Comparative analysis of heme oxygenase isoforms reveals significant insights into motif conservation. While HO-1 and HO-2 share approximately 55% sequence homology in their catalytic cores, HO-2 possesses a unique N-terminal extension containing two HRMs within an intrinsically disordered region [7]. These structural features are conserved across amniotes, appearing approximately 250 million years ago. The presence of dual HRMs in HO-2 enables allosteric regulation of its catalytic activity through heme binding, creating a feedback loop that prevents uncontrolled heme degradation. This regulatory sophistication contrasts with the simpler PEST domain in HO-1, which targets the protein for proteasomal degradation without heme-dependent regulation [7].
The Rev-erb nuclear receptors exemplify another evolutionarily conserved HRM-containing protein family. Rev-erbβ contains an HRM within its ligand-binding domain that facilitates Fe³⁺-heme coordination, enabling its function as a transcriptional regulator of circadian rhythm, gluconeogenesis, and inflammatory pathways [7]. The HRM in Rev-erbβ participates in a redox switch analogous to that in HO-2, modulating heme affinity in response to cellular oxidation states. Drosophila melanogaster's ortholog E75 similarly binds heme via conserved HRMs and functions in gas sensing through NO/CO binding, demonstrating the ancient evolutionary origin of this regulatory mechanism [7]. The conservation of these motifs in ferriheme undecapeptide-containing domains across species highlights their fundamental role in metalloprotein regulation.
Table 3: Evolutionarily Conserved Heme Regulatory Motifs in Proteins
Protein Family | Conserved Motif | Organismic Distribution | Functional Role |
---|---|---|---|
Heme Oxygenase-2 | Dual Cys-Pro motifs in N-terminus | Amniotes (250 million years) | Allosteric regulation of catalytic activity |
Rev-erb Nuclear Receptors | Cys-Pro in ligand-binding domain | Vertebrates to insects (Drosophila E75) | Transcriptional regulation; gas sensing |
Ferriheme Undecapeptide | Cys-X-X-Cys-His core sequence | Cytochrome c across eukaryotes | Electron transfer; peroxidase activity |
Iron-Sulfur Cluster Proteins | Varied Cys-rich motifs | Universal | Fe/S cluster assembly and transfer |
Bacterial Heme Sensors | Cys-Pro or His-Cys motifs | Prokaryotes | Regulation of heme synthesis/transport |
The structural constraints imposed on heme-binding motifs throughout evolution reflect optimization for specific functions. In ferriheme undecapeptides, the Cys-X-X-Cys-His sequence maintains axial histidine coordination while providing sufficient flexibility for conformational adjustments during catalysis. This contrasts with the more rigid proximal histidine environments observed in globins, suggesting distinct evolutionary pressures on different heme protein families. The conservation of cysteine residues in these motifs enables redox-sensitive regulation—a feature particularly advantageous for organisms experiencing variable oxygen tensions [7]. Molecular phylogenetics reveals that HRM-containing domains underwent accelerated diversification during the Great Oxygenation Event, underscoring their adaptive significance in oxidative metabolism [7].
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